BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic data (NMR, IR, MS) of 1-(4-
Chlorophenyl)-1-phenylacetone

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

1-(4-Chlorophenyl)-1-
Compound Name:
phenylacetone

cat. No.: B1587858

A comprehensive analysis of the spectroscopic characteristics of 1-(4-Chlorophenyl)-1-
phenylacetone, a notable aromatic ketone in organic synthesis and analytical chemistry, is
presented in this technical guide. Due to the limited availability of direct experimental spectra
for this specific compound, this document provides a detailed projection of its expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on
established spectroscopic principles and data from analogous structures. This guide is
intended for researchers, scientists, and professionals in drug development, offering a robust
framework for the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: 1-(4-chlorophenyl)-1-phenylpropan-2-one[1] Molecular Formula: C1sH13CIlO[2]
Molecular Weight: 244.71 g/mol [1][2] Structure: The molecule features a central sp3 hybridized
carbon atom bonded to a phenyl group, a 4-chlorophenyl group, and a carbonyl carbon,
forming an acetone parent chain.[1]

Spectroscopic Data Summary

The following tables summarize the predicted and expected quantitative spectroscopic data for
1-(4-Chlorophenyl)-1-phenylacetone.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Integration Assignment

ppm)
~22 Singlet (s) 3H -CHs (Methyl protons)
~55 Singlet (s) 1H -CH- (Methine proton)

] Aromatic protons (Ph
~72-74 Multiplet (m) 9H

& Ph-Cl)
Table 2: Predicted 3C NMR Spectral Data

Chemical Shift (6, ppm) Assignment

~ 30 -CHs (Methyl carbon)

~ 65 -CH- (Methine carbon)

~128 - 135 Aromatic carbons

~138 - 140 Quaternary aromatic carbons
~ 205 C=0 (Ketone carbonyl carbon)

Table 3: Expected Key IR Absorptions
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Functional Group

Wavenumber (cm~12) Intensity .
Assignment
~ 3050 - 3030 Medium C-H stretch (Aromatic)
~ 2925 Weak C-H stretch (Aliphatic, -CHs)
~ 1715 Strong C=0 stretch (Ketone)
~ 1600, 1490 Medium C=C stretch (Aromatic ring)
~ 1090 Strong C-Cl stretch (Aromatic)
C-H bend (Aromatic,
~ 750, 700 Strong
monosubst.)
C-H bend (Aromatic, p-
~ 830 Strong

disubst.)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Predicted Fragment lon

244 [M]* (Molecular ion)

246 [M+2]* (Isotope peak for 37Cl)

201 [M - COCHs]*

165 [C13H9]* (Biphenylmethyl cation)
125 [CeHaClI]* (Chlorophenyl cation)

91 [C7H7]* (Tropylium ion)

77 [CeHs]* (Phenyl cation)

43 [CH3CO]J* (Acylium ion) - Base Peak

Experimental Protocols

While specific experimental data for 1-(4-Chlorophenyl)-1-phenylacetone is not widely

published, the following are detailed, standard methodologies for obtaining the spectroscopic
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data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

e Instrumentation: A Bruker Avance Il 400 MHz spectrometer or equivalent.[3]

o Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e 1H NMR Acquisition: Spectra are typically acquired with a 30° pulse width, a relaxation delay
of 1.0 seconds, and 16 to 64 scans.

e 13C NMR Acquisition: Spectra are acquired using a proton-decoupled pulse sequence, with a
30° pulse width, a relaxation delay of 2.0 seconds, and accumulating 1024 to 2048 scans.

Infrared (IR) Spectroscopy:

 Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, often
equipped with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid sample is placed directly onto the ATR
crystal. For solution-state IR, the compound would be dissolved in a suitable solvent like
carbon tetrachloride (CClas) or carbon disulfide (CSz).

o Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm~* with a
resolution of 4 cm~1, co-adding 4 to 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS):

 Instrumentation: An Agilent 7890A gas chromatograph coupled to a 5975C mass selective
detector (GC-MS) or a similar system.[3]

o Chromatographic Separation (GC): A capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25
um film thickness) is used. The oven temperature program would typically start at 100°C,
hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes. Helium
is used as the carrier gas.
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e Mass Analysis (MS): Electron ionization (El) at 70 eV is standard. The mass spectrum is
recorded over a mass-to-charge ratio (m/z) range of 40-500.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for the
characterization of an organic compound like 1-(4-Chlorophenyl)-1-phenylacetone.
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Caption: Workflow for Spectroscopic Analysis.
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Caption: Predicted MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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